5-Chloro-2-nitropyrimidine
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Overview
Description
5-Chloro-2-nitropyrimidine is an organic compound with the molecular formula C4H2ClN3O2 It is a halogenated heterocyclic compound, characterized by the presence of a chlorine atom and a nitro group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-nitropyrimidine typically involves the chlorination of 2-nitropyrimidine. One common method includes the reaction of 2-nitropyrimidine with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the substitution of a hydrogen atom with a chlorine atom, yielding this compound .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a solvent such as dichloromethane or chloroform to facilitate the chlorination process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-nitropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like iron powder and acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alkoxides are commonly used.
Reduction: Iron powder and acetic acid are commonly used as reducing agents.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyrimidines where the chlorine atom is replaced by the nucleophile.
Reduction: The major product is 5-chloro-2-aminopyrimidine.
Scientific Research Applications
5-Chloro-2-nitropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: This compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-nitropyrimidine primarily involves nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing nitro group activates the pyrimidine ring towards nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating the substitution reaction . The compound can interact with various molecular targets, including enzymes and receptors, depending on the functional groups introduced during substitution reactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitropyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2,4-Dichloro-5-nitropyrimidine: Contains an additional chlorine atom at the 4-position.
2-Chloro-3-nitropyridine: Similar structure but with the nitro group at the 3-position.
Uniqueness
5-Chloro-2-nitropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and properties.
Properties
Molecular Formula |
C4H2ClN3O2 |
---|---|
Molecular Weight |
159.53 g/mol |
IUPAC Name |
5-chloro-2-nitropyrimidine |
InChI |
InChI=1S/C4H2ClN3O2/c5-3-1-6-4(7-2-3)8(9)10/h1-2H |
InChI Key |
DQNVPWCOTJECLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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